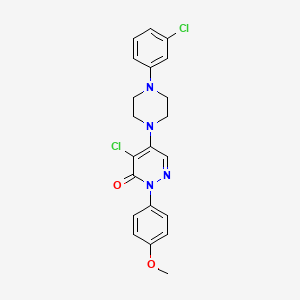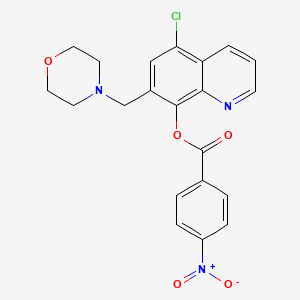
5-Chloro-7-(morpholinomethyl)quinolin-8-yl 4-nitrobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-7-(morpholinomethyl)quinolin-8-yl 4-nitrobenzoate is a synthetic organic compound that belongs to the quinoline family. This compound is characterized by the presence of a quinoline core substituted with a chloro group at position 5, a morpholinomethyl group at position 7, and a 4-nitrobenzoate ester at position 8. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-7-(morpholinomethyl)quinolin-8-yl 4-nitrobenzoate typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Chlorination: The quinoline core is then chlorinated at position 5 using a chlorinating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
Introduction of the Morpholinomethyl Group: The morpholinomethyl group is introduced at position 7 through a Mannich reaction, which involves the reaction of the chlorinated quinoline with formaldehyde and morpholine.
Esterification: Finally, the 4-nitrobenzoate ester is formed by reacting the hydroxyl group at position 8 with 4-nitrobenzoyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
5-Chloro-7-(morpholinomethyl)quinolin-8-yl 4-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst or sodium borohydride (NaBH4).
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of 5-amino-7-(morpholinomethyl)quinolin-8-yl 4-nitrobenzoate.
Substitution: Formation of substituted quinoline derivatives depending on the nucleophile used.
科学研究应用
5-Chloro-7-(morpholinomethyl)quinolin-8-yl 4-nitrobenzoate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound is used in the synthesis of novel materials with unique optical and electronic properties.
Biological Research: It is used as a probe to study enzyme activity and protein interactions due to its fluorescent properties.
作用机制
The mechanism of action of 5-Chloro-7-(morpholinomethyl)quinolin-8-yl 4-nitrobenzoate involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes such as topoisomerases and kinases, which are involved in DNA replication and cell signaling pathways.
Pathways Involved: It inhibits the activity of these enzymes, leading to disruption of DNA replication and cell division, which is crucial for its antimicrobial and anticancer effects.
相似化合物的比较
Similar Compounds
5-Chloro-7-iodoquinolin-8-ol: Similar in structure but with an iodine atom instead of a morpholinomethyl group.
5-Chloro-8-hydroxyquinoline: Lacks the morpholinomethyl and nitrobenzoate groups but shares the quinoline core.
Uniqueness
5-Chloro-7-(morpholinomethyl)quinolin-8-yl 4-nitrobenzoate is unique due to the presence of the morpholinomethyl and nitrobenzoate groups, which confer distinct chemical and biological properties. These substitutions enhance its solubility, reactivity, and ability to interact with biological targets, making it a valuable compound for research and potential therapeutic applications.
属性
IUPAC Name |
[5-chloro-7-(morpholin-4-ylmethyl)quinolin-8-yl] 4-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O5/c22-18-12-15(13-24-8-10-29-11-9-24)20(19-17(18)2-1-7-23-19)30-21(26)14-3-5-16(6-4-14)25(27)28/h1-7,12H,8-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STRIQWYADOSRJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=C3C=CC=NC3=C2OC(=O)C4=CC=C(C=C4)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
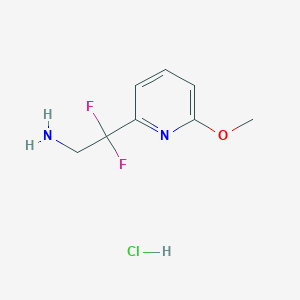
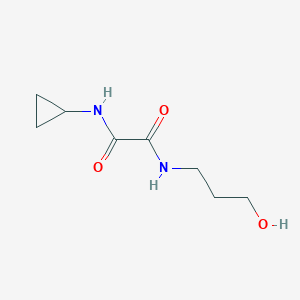
![N-[(4-METHOXYPHENYL)METHYL]-3-(3-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2910474.png)
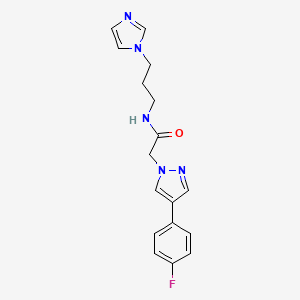
![N-(3-methoxyphenyl)-2-[5-(4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide](/img/structure/B2910477.png)
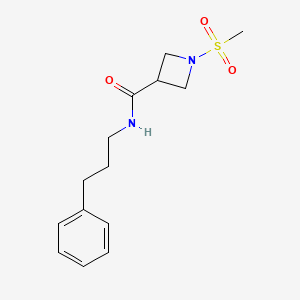
![N,N-dimethyl-2-[(4-methyl-1,3-thiazol-5-yl)formamido]acetamide](/img/structure/B2910479.png)

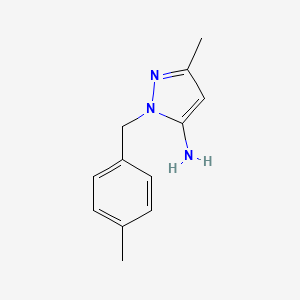
![2-[5-(4-methylpiperidine-1-carbonyl)-1,2,4-oxadiazol-3-yl]pyrazine](/img/structure/B2910488.png)
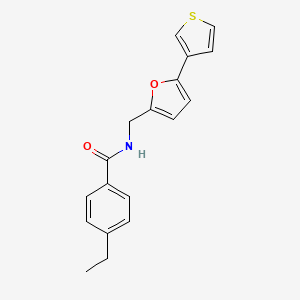
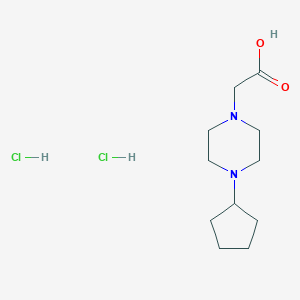
![2-benzyl-8-nitro-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine](/img/structure/B2910492.png)
